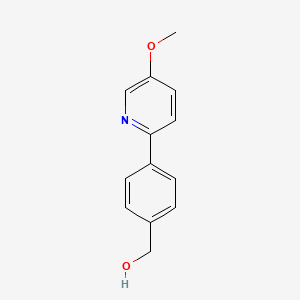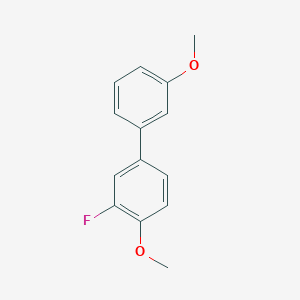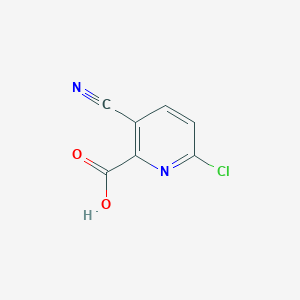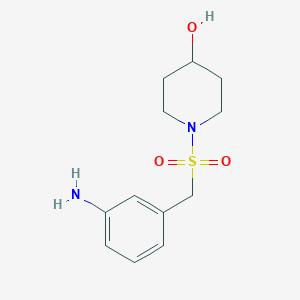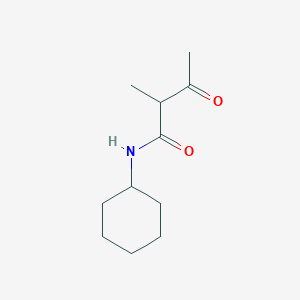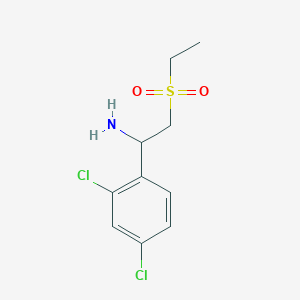![molecular formula C8H11NO4 B13000796 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid](/img/structure/B13000796.png)
3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid is a compound that belongs to the family of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Vorbereitungsmethoden
The synthesis of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid include other isoxazole derivatives such as:
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant activity.
5-Methoxy-3-indoleacetic acid: Exhibits neuroprotective properties.
The uniqueness of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
3-[(5-methyl-1,2-oxazol-3-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C8H11NO4/c1-6-4-7(9-13-6)5-12-3-2-8(10)11/h4H,2-3,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
VVYVOTOMNKKALM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)COCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13000716.png)

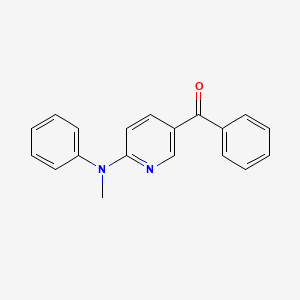
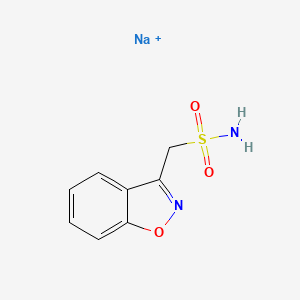
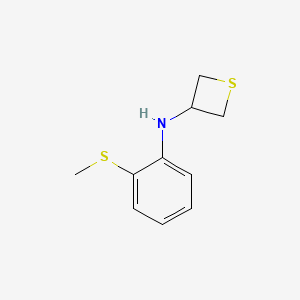
![1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B13000742.png)
